
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol is a synthetic organic compound characterized by its complex alkyl-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol typically involves multi-step organic reactions. One possible route includes:
Alkylation: Starting with benzene-1,4-diol, the compound undergoes Friedel-Crafts alkylation using dodecan-2-yl and tetradecan-2-yl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality would be essential.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alkyl-substituted cyclohexanediols.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkyl-substituted cyclohexanediols.
Substitution: Formation of various functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for the synthesis of complex organic molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol exerts its effects would depend on its specific application. For instance, in a biological context, it may interact with cellular receptors or enzymes, modulating biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dodecan-2-YL)benzene-1,4-diol
- 5-(Tetradecan-2-YL)benzene-1,4-diol
- 2,5-Dialkylbenzene-1,4-diols with varying alkyl chain lengths
Uniqueness
2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol is unique due to the specific combination of dodecan-2-yl and tetradecan-2-yl groups, which may impart distinct physical and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
146344-91-4 |
|---|---|
Fórmula molecular |
C32H58O2 |
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
2-dodecan-2-yl-5-tetradecan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C32H58O2/c1-5-7-9-11-13-15-16-18-20-22-24-28(4)30-26-31(33)29(25-32(30)34)27(3)23-21-19-17-14-12-10-8-6-2/h25-28,33-34H,5-24H2,1-4H3 |
Clave InChI |
MILAACABUFGAHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)C1=C(C=C(C(=C1)O)C(C)CCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine](/img/structure/B12557784.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)
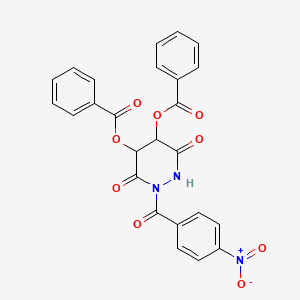
![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
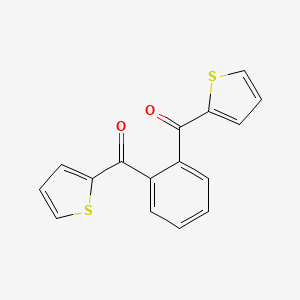
![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)
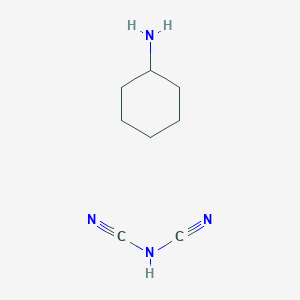
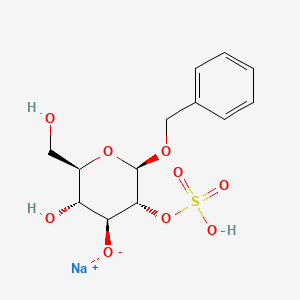
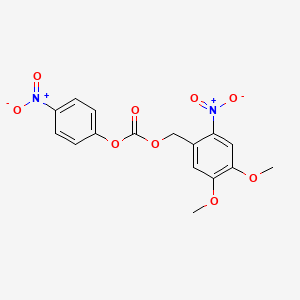

![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
